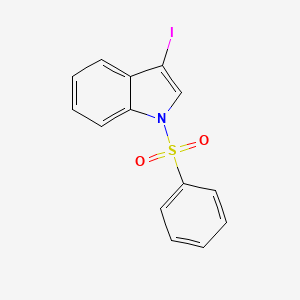

3-Iodo-1-(phenylsulfonyl)indole

CAS No.: 80360-14-1

Cat. No.: VC2446593

Molecular Formula: C14H10INO2S

Molecular Weight: 383.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80360-14-1 |

|---|---|

| Molecular Formula | C14H10INO2S |

| Molecular Weight | 383.21 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-3-iodoindole |

| Standard InChI | InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H |

| Standard InChI Key | GKYWOZYEMLEJFK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I |

Introduction

Chemical Identity and Structural Characteristics

3-Iodo-1-(phenylsulfonyl)indole is an organic compound characterized by an indole core with iodine substitution at the 3-position and a phenylsulfonyl group attached to the nitrogen atom. This molecular architecture contributes to its unique reactivity profile and pharmaceutical relevance. The compound features a bicyclic aromatic structure with strategically positioned functional groups that facilitate various chemical transformations.

Basic Identification Data

The compound can be identified through several standard identifiers, as detailed in Table 1:

Table 1: Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 80360-14-1 |

| Molecular Formula | C₁₄H₁₀INO₂S |

| Molecular Weight | 383.21 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-3-iodoindole |

| MDL Number | MFCD09037474 |

| InChI Key | GKYWOZYEMLEJFK-UHFFFAOYSA-N |

| Melting Point | 125-129°C |

The structural composition includes an indole ring system, a phenylsulfonyl group attached to the nitrogen atom, and an iodine atom at the C-3 position, creating a molecule with distinct reactivity patterns and synthetic utility .

Structural Characteristics

The molecular structure exhibits several important features that determine its chemical behavior. The phenylsulfonyl group serves as a protecting group for the indole nitrogen, which modifies the electronic properties of the indole ring system. This modification alters the reactivity patterns at various positions, particularly at C-2 and C-3. The iodine substituent at C-3 provides an excellent leaving group for various coupling reactions, making this compound valuable in organic synthesis .

Physical and Chemical Properties

3-Iodo-1-(phenylsulfonyl)indole possesses specific physical and chemical properties that influence its applications in pharmaceutical synthesis and chemical research.

Physical Properties

The compound presents as a solid at room temperature with well-defined physical characteristics as outlined in Table 2:

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical Form | Solid |

| Color | Not specified in literature |

| Melting Point | 125-129°C |

| Boiling Point | Data not available |

| Solubility | Insoluble in water; soluble in organic solvents |

| XLogP3-AA | 3.9 (lipophilicity measure) |

These physical properties influence the handling, purification, and application methods in laboratory and industrial settings .

Chemical Properties and Reactivity

The reactivity of 3-Iodo-1-(phenylsulfonyl)indole is primarily determined by the electronic effects of the phenylsulfonyl group and the reactivity of the carbon-iodine bond. Key chemical properties include:

-

The electron-withdrawing phenylsulfonyl group deactivates the indole ring toward electrophilic substitution reactions.

-

The iodine at the C-3 position serves as an excellent leaving group for various coupling reactions.

-

The compound can undergo palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck reactions.

-

The compound participates in cyanation reactions to form 1-(phenylsulfonyl)indole-3-carbonitrile, as documented in research literature .

The compound's hydrogen bond acceptor count is 2, with zero hydrogen bond donor sites, and it features 2 rotatable bonds, contributing to its specific three-dimensional conformation and interaction capabilities .

Synthesis and Preparation Methods

Several synthetic routes have been established for preparing 3-Iodo-1-(phenylsulfonyl)indole, each with distinct advantages depending on the specific application requirements.

Standard Synthesis Procedure

The typical synthesis of 3-Iodo-1-(phenylsulfonyl)indole involves a two-step process:

-

N-protection of indole with phenylsulfonyl chloride in the presence of a suitable base.

-

Regioselective iodination at the C-3 position using appropriate iodinating agents.

This process yields the target compound with high regioselectivity, although precise reaction conditions must be carefully controlled to optimize yield and purity .

Alternative Synthetic Approaches

Research literature demonstrates alternative approaches to synthesize 3-Iodo-1-(phenylsulfonyl)indole, including:

-

Direct iodination of 1-(phenylsulfonyl)indole using N-iodosuccinimide (NIS) in suitable solvents.

-

Halogen exchange reactions from corresponding bromo analogs.

-

Metal-catalyzed directed C-H activation and subsequent iodination.

These alternative methods offer potential advantages in terms of yield, purity, or scale-up potential depending on specific manufacturing requirements .

Applications in Organic Synthesis and Pharmaceutical Research

3-Iodo-1-(phenylsulfonyl)indole serves as a versatile building block in organic synthesis and pharmaceutical research, with applications spanning various domains.

Pharmaceutical Intermediate Applications

The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules. The strategic positioning of the iodine atom at C-3 enables various coupling reactions that facilitate the construction of complex molecular structures found in drug candidates. Several pharmaceutical companies employ this compound in their synthetic routes toward experimental drugs and commercial products .

Cross-Coupling Reactions

One of the most significant applications of 3-Iodo-1-(phenylsulfonyl)indole involves its participation in palladium-catalyzed cross-coupling reactions. Research findings reveal that this compound readily undergoes various coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids to form C-C bonds.

-

Sonogashira coupling with terminal alkynes.

-

Heck reactions with alkenes to create new carbon-carbon bonds.

These transformations enable the construction of diverse molecular scaffolds with potential biological activity .

Cyanation Reactions

Research by Sakamoto and colleagues demonstrated that 3-Iodo-1-(phenylsulfonyl)indole undergoes efficient palladium-catalyzed cyanation to form 1-(phenylsulfonyl)indole-3-carbonitrile. The reaction proceeds with high yields (99%) when conducted in 1,4-dioxane using Et₄NCN as the cyanide source, Pd₂(dba)₃ as catalyst, and DPPF as ligand. This transformation introduces a versatile cyano group that can be further elaborated into various functional groups, expanding the synthetic utility of the starting material .

Table 3: Cyanation Reaction Conditions and Yield

| Starting Material | Catalyst System | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 3-Iodo-1-(phenylsulfonyl)indole | Pd₂(dba)₃/DPPF | 1,4-dioxane | Reflux | Not specified | 1-(Phenylsulfonyl)indole-3-carbonitrile | 99% |

This high-yielding transformation demonstrates the synthetic value of 3-Iodo-1-(phenylsulfonyl)indole in constructing complex nitrogen-containing compounds .

Friedel-Crafts Acylation Studies

Extensive research has been conducted on the reactivity of 3-alkyl-1-(phenylsulfonyl)indoles, which are structurally related to 3-Iodo-1-(phenylsulfonyl)indole, under Friedel-Crafts acylation conditions. These studies provide valuable insights into the reactivity patterns of substituted phenylsulfonyl indoles and their potential applications in the synthesis of complex molecular architectures.

Regioselectivity in Friedel-Crafts Reactions

Research findings demonstrate that the regioselectivity of Friedel-Crafts acylation on 3-alkyl-1-(phenylsulfonyl)indoles can be controlled through careful selection of Lewis acid catalysts. Using traditional aluminum chloride in stoichiometric amounts results in predominant acylation at the C-6 position (with minor C-5 substitution), while the use of catalytic bismuth triflate directs acylation to the C-2 position. These findings highlight how catalyst selection can control regioselectivity in electrophilic substitution reactions on the indole core .

The presence of a phenylsulfonyl group at the nitrogen atom significantly affects the electronic distribution within the indole system, altering typical reactivity patterns and enabling selective functionalization. Although these studies were conducted on 3-alkyl derivatives rather than the 3-iodo compound specifically, they provide valuable insights into the reactivity of phenylsulfonyl-protected indoles that are relevant to understanding the chemical behavior of 3-Iodo-1-(phenylsulfonyl)indole .

Related Compounds and Derivatives

3-Iodo-1-(phenylsulfonyl)indole belongs to a broader family of substituted indoles with various functional group substitutions. Understanding related compounds provides context for its reactivity and applications.

Structural Analogs

Several structural analogs have been reported in the literature, including:

-

3-Nitro-1-(phenylsulfonyl)-1H-indole: Features a nitro group instead of iodine at the C-3 position, offering different electronic properties and reactivity patterns .

-

Methyl 3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate: Contains an additional methyl carboxylate group at the C-2 position, providing additional functionalization opportunities .

-

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole: Features an additional bromine substituent at the C-7 position, expanding potential cross-coupling options.

-

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: Contains a cyano group at the C-6 position, offering opportunities for further functionalization.

-

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole: Features fluoro substituents at C-5 and C-7 positions, providing unique electronic properties and potential applications in medicinal chemistry .

These structurally related compounds demonstrate the versatility of the phenylsulfonyl indole scaffold and highlight potential modification sites for tailoring physical, chemical, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume